
HIF-2alpha-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIF-2alpha-IN-3 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting hypoxia-inducible factor 2 alpha, this compound can modulate various biological processes, including angiogenesis, metabolism, and tumor progression.
Wissenschaftliche Forschungsanwendungen
HIF-2alpha-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of hypoxia-inducible factor 2 alpha in tumor progression and to develop potential therapeutic strategies . In biology, it helps elucidate the mechanisms of cellular response to hypoxia and the regulation of gene expression . Additionally, this compound is employed in the development of new drugs and treatments for various diseases, including cancer and ischemic conditions .
Wirkmechanismus
Target of Action
HIF-2alpha-IN-3 primarily targets Hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays an essential role in the cellular response to low oxygen . HIF-2α is instrumental in the ability of cells to sense and adapt to changes in oxygen levels . It is involved in regulating hepatic fatty acid β-oxidation and has been identified as a rationale target for metastatic renal cell carcinoma (mRCC) treatment .
Mode of Action
This compound interacts with HIF-2α, inhibiting its function. HIF-2α stabilization can occur under normoxia during immunity and inflammation, where it regulates metabolism and can directly regulate the expression of immune genes .
Biochemical Pathways
HIF-2α is involved in several biochemical pathways. It regulates lipid metabolism in alcoholic fatty liver disease through mitophagy . HIF-2α also induces liver steatosis, which promotes the progression of alcoholic fatty liver disease . Moreover, HIF-2α is involved in the regulation of erythropoiesis, essentially driven by renal HIF2α .
Pharmacokinetics
It’s known that hif-2α antagonists like belzutifan have shown encouraging efficacy and good tolerability in sporadic mrcc
Result of Action
The molecular and cellular effects of this compound action are primarily through the inhibition of HIF-2α. This can lead to changes in the expression of various genes involved in metabolism, immunity, and inflammation . For example, HIF-2α deficiency leads to excessive activation of the NLRP3 inflammasome in mouse and human primary macrophages upon stimulation .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen levels. Hypoxia, or low oxygen levels, is characteristic of the tumor microenvironment and correlates with poor prognosis and therapeutic resistance . Hypoxia leads to the activation of the HIF signaling pathway and stabilization of the HIF-α subunit, driving tumor progression . Therefore, the efficacy and stability of this compound could be influenced by the oxygen levels in the environment.
Safety and Hazards
While HIF-2α inhibitors have shown promise in treating certain types of cancers, their full potential and limitations are still being explored . There may be intrinsic and acquired resistance to HIF2α inhibitors, including acquired mutations of the gatekeeper pocket of HIF2α and its interacting partner ARNT .
Zukünftige Richtungen
HIF-2α inhibitors like belzutifan have shown high efficacy in tumors with genetically driven hypoxia caused by VHL mutations . This suggests that a focus on other mutations that similarly lead to HIF2α stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle (SDHA/B/C/D, FH, MDH2, IDH2), HIF hydroxylases (EGLN/PHDs), and the HIF2α-encoding gene, EPAS1, are warranted . New trials involving HIF2α inhibition have been recently launched and may offer a new therapeutic avenue for neuroendocrine tumors and opportunities for combination therapies to overcome resistance .
Biochemische Analyse
Biochemical Properties
HIF-2alpha-IN-3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl hydroxylase (PHD), a key enzyme that mediates the instability of the alpha chains of HIFs during normoxic conditions . This interaction leads to the ubiquitination and proteasomal degradation of the alpha chains, thereby influencing the stability of HIF dimers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a role in the transition from HIF-1 to HIF-2 during prolonged hypoxia, which is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α compared to HIF-2α .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind into the PAS-B pocket of HIF-2α, destabilizing the dimerization of HIF-2α and ARNT through allosteric effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been observed that the transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by this compound, with HIF-2 expression remaining elevated up to 24 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PHD and plays a role in the metabolic reprogramming that favors glycolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIF-2alpha-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves dissolving the drug in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process.
Analyse Chemischer Reaktionen
Types of Reactions: HIF-2alpha-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Belzutifan
- Acriflavine
- Minnelide
Comparison: HIF-2alpha-IN-3 is unique in its specific inhibition of hypoxia-inducible factor 2 alpha, whereas other similar compounds, such as belzutifan, also target hypoxia-inducible factor 2 alpha but may have different binding sites and mechanisms of action . Acriflavine and Minnelide, on the other hand, have broader targets and may inhibit multiple hypoxia-inducible factors or other pathways . This specificity makes this compound a valuable tool for studying the distinct roles of hypoxia-inducible factor 2 alpha in various biological processes and for developing targeted therapies.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZKMXPISWCLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
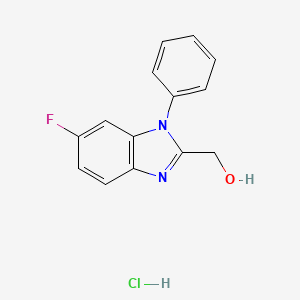
![ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2424365.png)
![Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2424366.png)
![(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2424367.png)
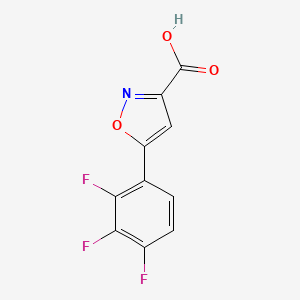
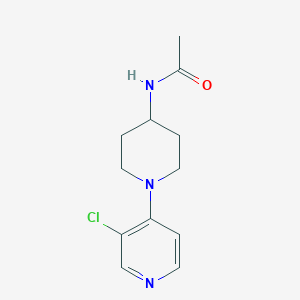
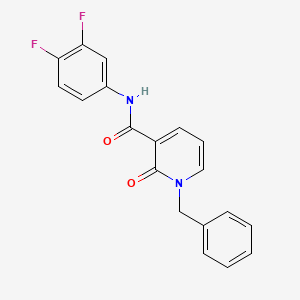
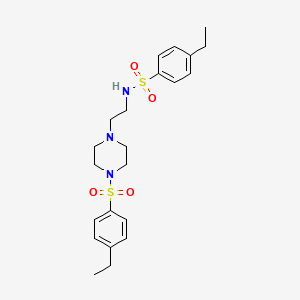


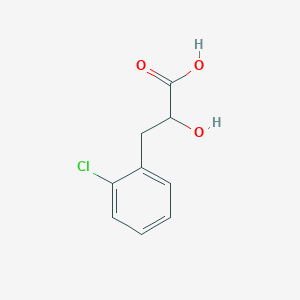
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)
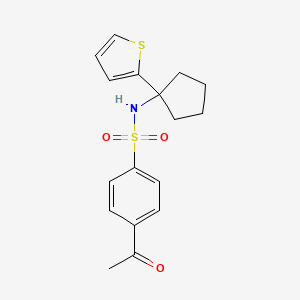
![3-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2424385.png)
